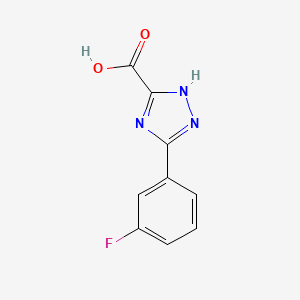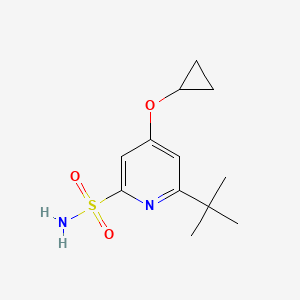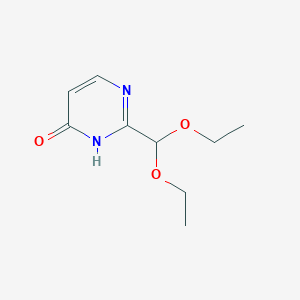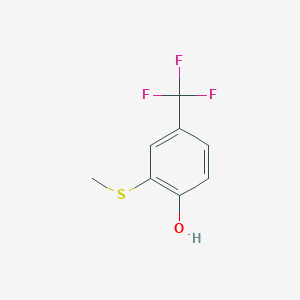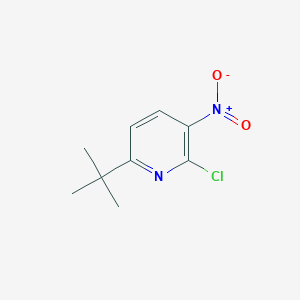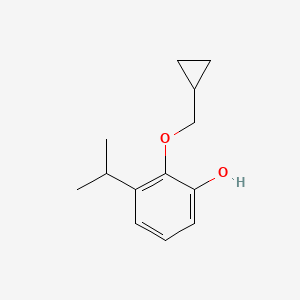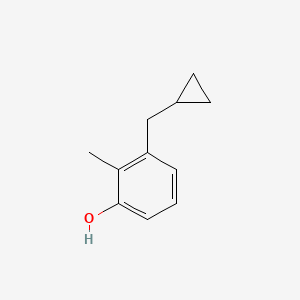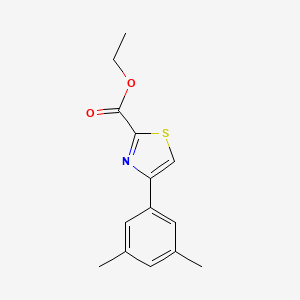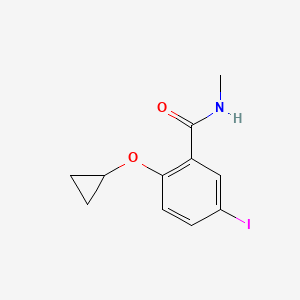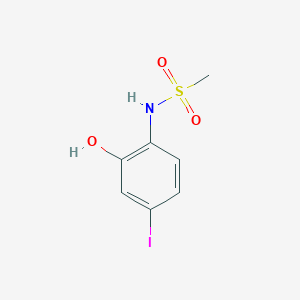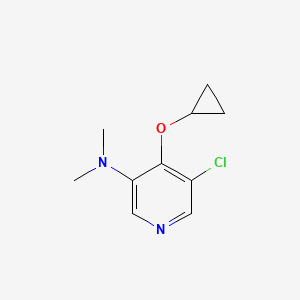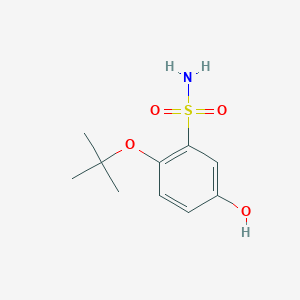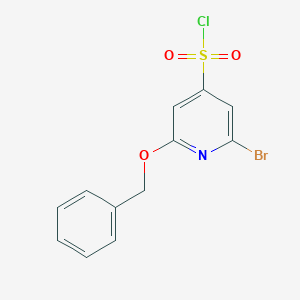
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and a sulfonyl chloride group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 2-(Benzyloxy)pyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a sulfonyl chloride reagent for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the bromine and sulfonyl chloride groups.
6-Bromopyridine-4-sulfonyl chloride: Lacks the benzyloxy group.
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Propriétés
Formule moléculaire |
C12H9BrClNO3S |
|---|---|
Poids moléculaire |
362.63 g/mol |
Nom IUPAC |
2-bromo-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C12H9BrClNO3S/c13-11-6-10(19(14,16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
XQXNUMCIWNUYEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


